molecular formula C13H14BrN3OS B2742992 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 400839-04-5

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B2742992
CAS RN: 400839-04-5
M. Wt: 340.24
InChI Key: YGEIQTBYSITAFE-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide (4-BEPMPC) is an organic molecule belonging to the class of pyrazoles. It is a white crystalline solid with a molecular weight of 442.36 g/mol and a melting point of 97-99°C. 4-BEPMPC has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Evaluation

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide is a compound that has been the subject of research due to its potential in various scientific applications. A notable study involves the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase agents' potential. These compounds, synthesized through a series of reactions involving carboxamide, show promise in cytotoxic and enzyme inhibition activities, highlighting the structural versatility and potential therapeutic applications of this chemical class (Rahmouni et al., 2016).

Antifungal and Antimicrobial Activities

Research into the antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, including derivatives similar to 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide, reveals significant effectiveness against phytopathogenic fungi. This suggests a potential for developing new antifungal agents based on the pyrazole carboxamide framework, with specific compounds outperforming existing treatments like boscalid (Du et al., 2015).

Synthetic Methodologies and Chemical Applications

In another domain, the compound's synthetic versatility is showcased through the development of practical methods for synthesizing orally active CCR5 antagonists, demonstrating the compound's utility in generating complex molecules with potential therapeutic applications (Ikemoto et al., 2005). Additionally, research into synthetic applications of aryl radical building blocks for cyclisation onto azoles, including structures related to 4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide, highlights the compound's relevance in constructing tri- and tetra-cyclic heterocycles, underscoring its importance in organic synthesis and drug discovery (Allin et al., 2005).

properties

IUPAC Name

4-bromo-1-ethyl-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-3-17-8-11(14)12(16-17)13(18)15-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEIQTBYSITAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)SC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide

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